molecular formula C9H16O5 B12396253 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose

1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose

Cat. No.: B12396253
M. Wt: 204.22 g/mol
InChI Key: RQRJFIDLNKRBQB-WCTZXXKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose is a derivative of D-ribose, a naturally occurring sugar. This compound is characterized by the presence of isopropylidene groups at the 1 and 2 positions and a methyl group at the 3 position of the ribofuranose ring. It is commonly used in organic synthesis and has applications in medicinal chemistry due to its structural similarity to nucleosides .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose can be synthesized through the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose involves its structural similarity to nucleosides. This allows it to interfere with nucleic acid synthesis by inhibiting enzymes involved in DNA and RNA synthesis. The compound targets specific enzymes and pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of nucleoside analogs. Its structural features allow for selective reactions, making it a versatile compound in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C9H16O5

Molecular Weight

204.22 g/mol

IUPAC Name

[(3aR,5R,6R,6aR)-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol

InChI

InChI=1S/C9H16O5/c1-9(2)13-7-6(11-3)5(4-10)12-8(7)14-9/h5-8,10H,4H2,1-3H3/t5-,6-,7-,8-/m1/s1

InChI Key

RQRJFIDLNKRBQB-WCTZXXKLSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H]([C@H](O[C@@H]2O1)CO)OC)C

Canonical SMILES

CC1(OC2C(C(OC2O1)CO)OC)C

Origin of Product

United States

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